2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 372174-50-0
VCID: VC6664651
InChI: InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23)
SMILES: CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

CAS No.: 372174-50-0

Cat. No.: VC6664651

Molecular Formula: C17H18N4O4S

Molecular Weight: 374.42

* For research use only. Not for human or veterinary use.

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid - 372174-50-0

Specification

CAS No. 372174-50-0
Molecular Formula C17H18N4O4S
Molecular Weight 374.42
IUPAC Name 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid
Standard InChI InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23)
Standard InChI Key HINFPZMLNCBXAT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C

Introduction

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a purine derivative with the molecular formula C17H18N4O4SC_{17}H_{18}N_4O_4S. This compound belongs to a class of molecules characterized by a purine core structure substituted with functional groups that influence its chemical and biological properties. Its PubChem CID is 3850303, and it has a molecular weight of 374.4 g/mol .

IUPAC Name

The IUPAC name for this compound is 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid .

Structural Representation

The structure includes:

  • A purine ring system with two keto groups at positions 2 and 6.

  • Methyl substituents at positions 1 and 3.

  • A benzyl group attached to position 7 of the purine ring.

  • A thioacetic acid moiety (-S-CH2COOH) linked to position 8 of the purine core.

The SMILES notation is: CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C .

Synthesis Pathways

While specific synthesis pathways for this compound are not detailed in the provided sources, compounds of this type are typically synthesized through:

  • Functionalization of a purine core.

  • Introduction of thioacetic acid groups via thiol-based chemistry.

  • Alkylation reactions to attach benzyl or methyl substituents.

Further studies or experimental data would be required to confirm the exact synthetic route.

Biological Relevance

  • Enzyme inhibition (e.g., xanthine oxidase inhibitors).

  • Anti-inflammatory or antioxidant properties.

  • Potential as nucleoside analogs in therapeutic applications.

Further research is necessary to evaluate its pharmacological potential.

InChI and InChIKey

  • InChI: InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) .

  • InChIKey: HINFPZMLNCBXAT-UHFFFAOYSA-N .

Additional Identifiers

This compound is also known by synonyms such as CHEMBL4870571 and Oprea1_200155 .

Research Applications and Future Directions

Given its structural complexity and resemblance to biologically active purines:

  • Potential Applications: The compound may serve as a scaffold for drug discovery targeting enzymes or receptors associated with purines.

  • Future Research Needs:

    • Experimental studies on solubility, stability, and reactivity.

    • Biological assays to determine enzyme inhibition or receptor binding.

    • Toxicological evaluations for safety profiling.

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